ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a benzene ring, and various functional groups such as hydroxyl, methyl, and carboxylate
Preparation Methods
The synthesis of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method involves the following steps:
Formation of Enaminoester: 2-picolylamine is added to ethyl acetoacetate in equimolar amounts without the addition of any solvent or catalyst.
This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity.
Chemical Reactions Analysis
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carboxylate group, forming a simpler indole derivative.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s indole structure is similar to that of many biologically active molecules, making it a potential candidate for drug development.
Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl and carboxylate groups can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a pyridyl substituent instead of a methylphenyl group, which can affect its reactivity and biological activity.
Indole-3-carbinol: A simpler indole derivative with significant biological activity, commonly found in cruciferous vegetables.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)21-15(3)24(16-11-9-14(2)10-12-16)22-18-8-6-5-7-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3 |
InChI Key |
SEBPOBRHOLNFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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